molecular formula C13H15N5O B2354199 N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 2248931-19-1

N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2354199
M. Wt: 257.297
InChI Key: QHQLXYLAMZPSLT-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a pyrazolo[3,4-b]pyridine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism Of Action

The exact mechanism of action of N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anti-cancer effects, N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide has been found to exhibit several other biochemical and physiological effects. Studies have reported its neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit antioxidant and anti-fibrotic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide in lab experiments is its ability to exhibit multiple biological activities, which make it a versatile compound for studying various disease models. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which could help to overcome its solubility limitations. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide, which could help to determine its safety for use in clinical settings.
In conclusion, N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a promising compound with potential applications in biomedical research. Its multiple biological activities make it a versatile compound for studying various disease models, and further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide has been reported in the literature. The most commonly used method involves the reaction of 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid with cyanomethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential applications in biomedical research. Several studies have reported its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8(2)18-12-11(7-16-18)10(6-9(3)17-12)13(19)15-5-4-14/h6-8H,5H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQLXYLAMZPSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

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